molecular formula C10H8BrNO B13120800 2-Bromo-5-(o-tolyl)oxazole

2-Bromo-5-(o-tolyl)oxazole

Cat. No.: B13120800
M. Wt: 238.08 g/mol
InChI Key: SMOVHFQWGGGMEL-UHFFFAOYSA-N
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Description

2-Bromo-5-(o-tolyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an o-tolyl group (a benzene ring with a methyl group at the ortho position) makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(o-tolyl)oxazole typically involves the condensation of benzamide with 2-bromoacetophenone derivatives. One common method includes the use of Fe₃O₄@SiO₂-Bipyridine-CuCl₂ as a magnetically recoverable catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(o-tolyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(o-tolyl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects. The presence of the bromine atom and the o-tolyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(o-tolyl)oxazole is unique due to the presence of both a bromine atom and an o-tolyl group, which confer distinct chemical and biological properties. The bromine atom makes it a versatile intermediate for various substitution reactions, while the o-tolyl group enhances its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-5-(2-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

SMOVHFQWGGGMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)Br

Origin of Product

United States

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